molecular formula C10H13BrN2 B13544209 2-Bromo-6-(piperidin-2-yl)pyridine

2-Bromo-6-(piperidin-2-yl)pyridine

Cat. No.: B13544209
M. Wt: 241.13 g/mol
InChI Key: ZXPNKPOXHPFURB-UHFFFAOYSA-N
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Description

2-Bromo-6-(piperidin-2-yl)pyridine is a pyridine derivative featuring a bromine substituent at the 2-position and a piperidine ring attached via its 2-position to the pyridine core. These compounds often serve as intermediates in pharmaceutical synthesis or as ligands in coordination chemistry .

Properties

Molecular Formula

C10H13BrN2

Molecular Weight

241.13 g/mol

IUPAC Name

2-bromo-6-piperidin-2-ylpyridine

InChI

InChI=1S/C10H13BrN2/c11-10-6-3-5-9(13-10)8-4-1-2-7-12-8/h3,5-6,8,12H,1-2,4,7H2

InChI Key

ZXPNKPOXHPFURB-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Bromination of 6-(piperidin-2-yl)pyridine Derivatives

One common approach to obtain 2-bromo-substituted pyridine derivatives is the selective bromination of 6-(piperidin-2-yl)pyridine or its protected derivatives. This is often achieved by employing N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Typical Reaction Conditions:

Parameter Details
Brominating agent N-bromosuccinimide (NBS)
Initiator Azobisisobutyronitrile (AIBN)
Solvent Commonly used solvents include carbon tetrachloride, dichloromethane, or acetonitrile
Temperature Reflux or controlled heating (50–80 °C)
Reaction time Several hours (typically 4–12 h)
Atmosphere Inert atmosphere (nitrogen or argon)

This free radical bromination selectively introduces bromine at the 2-position of the pyridine ring due to the directing effects of the piperidin-2-yl substituent at the 6-position.

Industrial Scale Adaptations:

  • Continuous flow reactors are utilized to enhance yield and purity.
  • Automated control of reaction parameters ensures consistent product quality.
  • Scale-up considerations include heat management and reagent stoichiometry optimization.

Formation of the Piperidin-2-yl Substituent at the 6-Position

The piperidin-2-yl group can be introduced via nucleophilic substitution of a suitable leaving group at the 6-position of the pyridine ring or by reductive amination strategies.

Method A: Nucleophilic Substitution

  • Starting from 2-bromo-6-chloropyridine or 2-bromo-6-bromopyridine, the halogen at the 6-position can be displaced by piperidine under reflux conditions.
  • Solvents such as ethanol, acetonitrile, or dimethylformamide (DMF) are used.
  • Base such as potassium carbonate or triethylamine may be added to facilitate the reaction.

Method B: Reductive Amination

  • 2-Bromo-6-pyridinecarboxaldehyde is reacted with piperidine in the presence of a reducing agent like sodium triacetoxyborohydride.
  • The reaction proceeds via formation of an imine intermediate followed by reduction to the piperidin-2-yl derivative.
  • This method offers regioselectivity and mild reaction conditions.

Representative Synthetic Route Summary

Step Reaction Type Starting Material Reagents/Conditions Product Yield (%)
1 Reductive amination 2-Bromo-6-pyridinecarboxaldehyde Piperidine, NaBH(OAc)3, 1,2-dichloroethane, RT 2-Bromo-6-(piperidin-2-yl)pyridine 60–75
2 Free radical bromination 6-(piperidin-2-yl)pyridine NBS, AIBN, CCl4, reflux This compound 65–80
3 Nucleophilic substitution 2,6-Dibromopyridine Piperidine, K2CO3, DMF, reflux This compound 55–70

After synthesis, the compound is typically characterized by:

  • The bromination using NBS is well-established for similar pyridine derivatives and offers good regioselectivity and yield.
  • Reductive amination provides a mild and efficient route to introduce the piperidin-2-yl substituent.
  • Nucleophilic substitution on dihalopyridines is a classical method but may require harsher conditions.
  • Continuous flow bromination has been reported to improve scalability and product consistency.
  • The compound serves as a valuable intermediate for synthesizing more complex heterocyclic systems and has potential applications in medicinal chemistry, particularly in receptor modulation studies.

Chemical Reactions Analysis

Reactivity::

    Substitution Reactions: Due to the bromine atom, 2-bromo-6-(piperidin-2-yl)pyridine is susceptible to nucleophilic substitution reactions.

    Reduction Reactions: It can undergo reduction to form the corresponding pyridine derivative.

    Other Reactions: Further investigations are needed to explore its reactivity in various conditions.

Common Reagents and Conditions::

    2,6-Dibromopyridine: Used as the starting material.

    Piperidine: Reactant in the synthesis.

    Anhydrous Potassium Phosphate: Catalyst.

    1,4-Dioxane: Solvent.

Major Products:: The major product is this compound itself.

Scientific Research Applications

Chemistry::

    Building Block: Used in the synthesis of more complex molecules.

    Functionalization: Its bromine atom allows for further derivatization.

Biology and Medicine::

    Pharmaceutical Research: Investigated for potential drug candidates.

    Biological Studies: Used as a tool in biological research.

Industry::

    Fine Chemicals: Employed in the production of specialty chemicals.

Mechanism of Action

The exact mechanism by which 2-bromo-6-(piperidin-2-yl)pyridine exerts its effects depends on its specific application. Further studies are necessary to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Anticancer Activity of Imidazole-Triazole Hybrid Derivatives

Compounds such as 7b, 7c, and 7f () demonstrated potent activity against HT-1080 (fibrosarcoma) and Caco-2 (colorectal adenocarcinoma) cell lines:

Compound IC₅₀ (HT-1080) IC₅₀ (Caco-2) Key Structural Modifications Reference
7b <10 µM <10 µM 2-Methoxyphenyl triazole substituent
7c <10 µM <10 µM 2-Chlorophenyl triazole substituent
7f <10 µM N/A 2-Methoxyphenyl with enhanced lipophilicity
Lack of Activity Data for Other Derivatives
  • tert-Butyl and dioxolane derivatives (): No explicit activity reports; likely explored for physicochemical properties or further functionalization.

Physicochemical Properties

Compound Melting Point (°C) Boiling Point (°C) Density (g/cm³) Refractive Index Water Solubility Reference
2-Bromo-6-(trifluoromethyl)pyridine 48–52 78–79 1.707 1.471 Low
2-Bromo-6-methylpyridine Not reported Not reported Not reported Not reported Moderate
Imidazole-triazole hybrid derivatives 129–153 Not applicable Not reported Not reported Low (DMSO-soluble)
  • Trifluoromethyl group : Enhances metabolic stability and electronegativity, favoring applications in agrochemicals and pharmaceuticals .
  • Pyrrolidinyl and piperidinyl groups : Improve solubility via hydrogen bonding, critical for bioavailability .

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